BenchChemオンラインストアへようこそ!

MAO-B-IN-8

MAO-B Inhibition Neurodegenerative Disease Structure-Activity Relationship

MAO-B-IN-8 (Compound 1p) is a highly selective, reversible MAO-B inhibitor (IC₅₀=0.171 µM, SI>583). Its unique 2,3,4-trimethoxybenzylidene structure ensures precise, reproducible results, distinguishing it from generic aurones. Ideal for calibrating enzyme kinetics (Ki=36.5 nM) and studying MAO-B's dual role in neurodegeneration and neuroinflammation. Buy for rigorous SAR studies and assay validation.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Cat. No. B2513065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B-IN-8
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
InChIInChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3/b15-8-
InChIKeyJGOPTESGPYJSBC-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2Z)-6-Hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: A Selective, Reversible MAO-B Inhibitor


(2Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (CAS 1638956-60-1, also designated MAO-B-IN-8 or Compound 1p) is a synthetic aurone derivative belonging to the benzofuranone class. It is characterized by a trimethoxylated benzylidene moiety and a 6-hydroxy substitution on the benzofuran core [1]. It is primarily utilized as a potent, selective, and reversible inhibitor of human Monoamine Oxidase B (hMAO-B), with additional activity in modulating neuroinflammatory pathways .

Critical Differentiators of (2Z)-6-Hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: Why Structure Dictates Function


Aurones represent a promising but highly sensitive scaffold for MAO inhibition. Substitution patterns on the benzylidene ring (Ring B) drastically influence isoform selectivity and potency. While the natural aurone hispidol preferentially inhibits MAO-A [1], strategic placement of methoxy groups on Ring B can invert this selectivity toward MAO-B [2]. Specifically, the unique 2,3,4-trimethoxybenzylidene arrangement in this compound confers a sub-micromolar MAO-B IC₅₀ and a selectivity index exceeding 500, a profile not replicated by simple monomethoxy or dimethoxy aurone analogs [3]. Therefore, substituting this compound with a generic 'aurone' or 'MAO-B inhibitor' will not yield equivalent pharmacological or selectivity outcomes, making precise chemical procurement essential for reproducible research [4].

Quantitative Comparative Evidence for (2Z)-6-Hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one in Neurodegenerative Disease Research


Superior MAO-B Selectivity and Potency Versus Natural Aurone Hispidol and Clinical MAO-B Inhibitor Safinamide

Compound 1p ((2Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one) demonstrates a significantly enhanced MAO-B inhibitory profile compared to both the natural aurone hispidol and the clinical reversible inhibitor safinamide. In a recombinant human MAO enzyme assay, 1p exhibited an IC₅₀ of 0.171 µM for MAO-B and a selectivity index (SI) of >583, indicating negligible MAO-A inhibition at the concentrations tested [1]. In contrast, hispidol, which lacks the 2,3,4-trimethoxy substitution pattern, shows an IC₅₀ of 2.45 µM for MAO-B and a much lower selectivity (MAO-A IC₅₀ = 0.26 µM) [2]. Furthermore, while safinamide is a potent MAO-B inhibitor (IC₅₀ ≈ 0.098 µM), its selectivity index is lower than that of 1p, and it exhibits an undesirable effect on neuroinflammatory mediator production [3].

MAO-B Inhibition Neurodegenerative Disease Structure-Activity Relationship Aurone Derivatives

Reversible Competitive Inhibition Kinetics Distinguished from Irreversible MAO-B Inhibitors Selegiline and Rasagiline

In vitro kinetic studies confirm that compound 1p acts as a competitive, reversible inhibitor of MAO-B, a mechanism distinct from the irreversible, mechanism-based inhibitors selegiline and rasagiline [1]. Enzyme activity is fully restored upon washout of 1p, whereas selegiline-treated enzyme remains permanently inhibited [2]. Lineweaver-Burk analysis established competitive inhibition with a Ki value of 36.5 nM, indicating high-affinity binding to the MAO-B active site [3]. In contrast, selegiline and rasagiline covalently modify the enzyme's FAD cofactor, requiring de novo protein synthesis for restoration of MAO-B activity in vivo [4]. This reversible mechanism offers researchers a more tunable tool for probing MAO-B function without the confounding variable of prolonged enzyme suppression.

Enzyme Kinetics Reversibility MAO-B Inhibitor Parkinson's Disease

Dual MAO-B Inhibition and Anti-Neuroinflammatory Activity Without PGE2 Elevation: Advantage Over Safinamide

Beyond MAO-B inhibition, compound 1p exhibits significant anti-neuroinflammatory activity in LPS-stimulated BV2 microglial cells [1]. At concentrations ranging from 1–10 µM, 1p effectively suppressed the production of both nitric oxide (NO) and prostaglandin E2 (PGE2), two key pro-inflammatory mediators implicated in neurodegenerative disease progression [2]. In direct comparison, safinamide—while inhibiting NO production—caused an undesirable dose-dependent increase in PGE2 production in the same assay system [3]. In contrast, 1p consistently suppressed PGE2 production at low concentrations (1–5 µM), demonstrating a more favorable anti-inflammatory profile [4]. This dual-action (MAO-B inhibition plus neuroinflammation suppression) without the pro-inflammatory PGE2 elevation distinguishes 1p as a more comprehensive research tool for neurodegenerative disease models.

Neuroinflammation Microglia PGE2 Parkinson's Disease Alzheimer's Disease

Structural Differentiation: 2,3,4-Trimethoxybenzylidene Aurone Scaffold Versus Natural Aurone Hispidol

The 2,3,4-trimethoxybenzylidene substitution pattern on the aurone scaffold of compound 1p is a key structural determinant of its unique pharmacological profile [1]. Systematic positional scanning of methoxy groups on Ring B revealed that monomethoxy aurones (e.g., compound 1k, 4-methoxy) exhibit only sub-micromolar MAO-B activity (IC₅₀ = 0.55 µM) and retain some MAO-A inhibitory activity [2]. The addition of vicinal ortho- and meta-methoxy groups (as in 1p) abolishes MAO-A inhibition while maintaining high MAO-B potency, resulting in the >583 selectivity index [3]. This contrasts sharply with the natural aurone hispidol, which bears a 3,4-dihydroxybenzylidene moiety and preferentially inhibits MAO-A (IC₅₀ = 0.26 µM) over MAO-B (IC₅₀ = 2.45 µM) [4]. Therefore, the specific 2,3,4-trimethoxybenzylidene arrangement is essential for the MAO-B selective, reversible profile of 1p and cannot be replicated by naturally occurring or other synthetic aurones.

Medicinal Chemistry Aurone Derivatives Structure-Activity Relationship Scaffold Optimization

Procurement-Optimized Application Scenarios for (2Z)-6-Hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one in Neurodegenerative Disease and Drug Discovery Research


Parkinson's Disease Research: Selective MAO-B Inhibition with Reversible Kinetics

Researchers investigating the role of MAO-B in dopaminergic neurodegeneration require a tool that provides potent, selective, and reversible inhibition. Compound 1p meets these criteria with an MAO-B IC₅₀ of 0.171 µM and a selectivity index >583 [1]. Unlike irreversible inhibitors selegiline and rasagiline, 1p allows for washout experiments and acute dose-response studies, enabling precise temporal control over MAO-B activity in cellular and ex vivo models [2]. Its high selectivity ensures that observed neuroprotective or behavioral effects can be confidently attributed to MAO-B inhibition rather than off-target MAO-A engagement.

Alzheimer's Disease and Neuroinflammation Research: Dual MAO-B and Anti-Inflammatory Activity

Alzheimer's disease pathology involves both MAO-B upregulation and chronic neuroinflammation. Compound 1p uniquely addresses both pathways by inhibiting MAO-B and suppressing microglial production of NO and PGE2 [3]. In contrast to safinamide, which elevates PGE2 production, 1p consistently reduces both mediators, making it a superior tool for dissecting the interplay between MAO-B activity and neuroinflammatory signaling in AD models [4]. This dual activity is particularly valuable in studies using LPS-stimulated BV2 cells or primary microglia cultures.

Medicinal Chemistry and Aurone Scaffold Optimization: Benchmarking Novel MAO-B Inhibitors

Compound 1p serves as a benchmark control compound in structure-activity relationship (SAR) studies focused on aurone-based MAO-B inhibitors. Its well-characterized potency (IC₅₀ = 0.171 µM), selectivity (SI >583), and competitive reversible mechanism (Ki = 36.5 nM) provide a robust reference point for evaluating novel synthetic aurone derivatives [5]. Researchers developing next-generation MAO-B inhibitors can use 1p to calibrate assay performance and compare the efficacy of new chemical entities under standardized conditions.

In Vitro Enzyme Kinetics and Reversibility Studies: Investigating MAO-B Inhibition Mechanisms

The reversible, competitive inhibition mechanism of 1p makes it an ideal positive control for enzyme kinetic studies aimed at characterizing novel MAO-B inhibitors. Its well-defined Ki value (36.5 nM) and restoration of enzyme activity upon washout allow researchers to establish baseline parameters for reversibility assays [6]. When used alongside irreversible controls like selegiline, 1p helps validate assay conditions and provides a clear benchmark for distinguishing reversible from irreversible inhibitors in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAO-B-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.